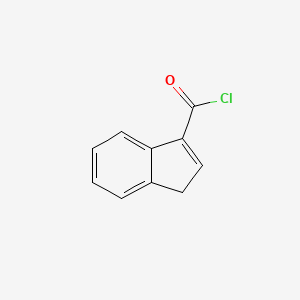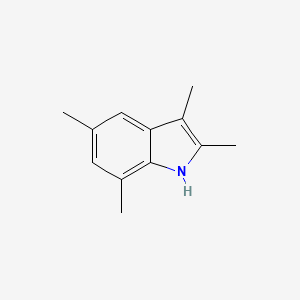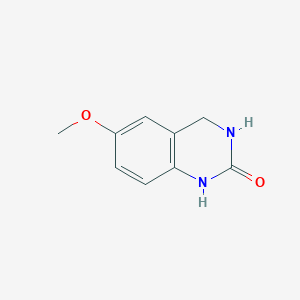
1H-Indene-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-3-carbonyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group at the third position of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indene-3-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-indene-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H7COOH+SOCl2→C9H7COCl+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to 1H-indene-3-carboxaldehyde or 1H-indene-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of this compound can yield 1H-indene-3-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Esters: Reaction with alcohols.
Amides: Reaction with amines.
Carboxylic Acids: Oxidation products.
Applications De Recherche Scientifique
1H-Indene-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 1H-Indene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indene moiety into target molecules.
Comparaison Avec Des Composés Similaires
1H-Indene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1H-Indene-3-carboxaldehyde: Contains an aldehyde group at the third position.
1H-Indene-3-methanol: Contains a hydroxymethyl group at the third position.
Uniqueness: 1H-Indene-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives
Propriétés
Numéro CAS |
351422-92-9 |
|---|---|
Formule moléculaire |
C10H7ClO |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
3H-indene-1-carbonyl chloride |
InChI |
InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 |
Clé InChI |
KTHQWCHOOYLPPS-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)






![(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)

